4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)
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Overview
Description
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O3 It is a derivative of bisphenol, characterized by the presence of methoxy and dimethylphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenol units. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the methoxy group.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Contains a phenylmethylene bridge instead of a methoxyphenylmethylene bridge.
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antioxidant properties and its potential as a therapeutic agent compared to its analogs.
Properties
CAS No. |
103350-08-9 |
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Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22,25-26H,1-5H3 |
InChI Key |
VAKCPCVAQUHUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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